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Compound of Interest

Compound Name: NTPDase-IN-3

Cat. No.: B12405173 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the detection of Ectonucleoside

Triphosphate Diphosphohydrolase 3 (NTPDase3), also known as CD39L3, in various biological

samples using Western blotting. This powerful immunodetection technique allows for the

identification and semi-quantitative analysis of NTPDase3 protein expression, which is crucial

for research in purinergic signaling, oncology, and metabolic diseases.

NTPDase3 is a cell surface-bound enzyme that plays a key role in regulating extracellular

nucleotide concentrations by hydrolyzing ATP and ADP to AMP.[1] This modulation of purinergic

signaling pathways is implicated in numerous physiological processes, including insulin

secretion and immune responses.

Experimental Protocols
This section outlines a comprehensive Western blot protocol for NTPDase3 detection, from

sample preparation to signal detection.

Sample Preparation and Protein Extraction
ا لأن هو بروتين غشائي، فإن الاستخلاص الفعال ضروري.]NTPDase3 ]2 نظرً
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Phosphate-Buffered Saline (PBS): pH 7.4

Lysis Buffer: RIPA buffer is recommended for efficient extraction of membrane proteins.

RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-

100, 0.5% sodium deoxycholate, 0.1% SDS.

Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer before use to

prevent protein degradation.

b. Protocol for Adherent Cells:

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS and add ice-cold RIPA buffer (e.g., 1 mL per 10 cm dish).[3]

Scrape the cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled

microcentrifuge tube.[3]

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[3]

Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

c. Protocol for Suspension Cells:

Pellet the cells by centrifugation at 500 x g for 5 minutes.

Wash the cell pellet twice with ice-cold PBS.

Resuspend the cell pellet in ice-cold RIPA buffer with freshly added protease and

phosphatase inhibitors.

Proceed with steps 4-6 from the adherent cell protocol.

d. Protocol for Tissue Samples:

Excise the tissue of interest and wash with ice-cold PBS.
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Snap-freeze the tissue in liquid nitrogen.

Homogenize the frozen tissue in ice-cold RIPA buffer using a mechanical homogenizer.

Proceed with steps 4-6 from the adherent cell protocol.

e. Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay, such as the

Bradford or BCA assay. This ensures equal loading of protein in each lane of the gel.[4]

SDS-PAGE
a. Reagents and Buffers:

Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02%

bromophenol blue, and 10% β-mercaptoethanol or 100 mM DTT (add fresh).

Polyacrylamide Gels: A 10% or 12% acrylamide gel is suitable for resolving NTPDase3,

which has a molecular weight of approximately 59-75 kDa.[5][6][7]

Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.

b. Protocol:

Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Load 20-40 µg of total protein per lane into the wells of the polyacrylamide gel.[6] Include a

pre-stained protein ladder to monitor migration and estimate the molecular weight of the

target protein.

Run the gel in 1X running buffer at 100-150V for 1-2 hours, or until the dye front reaches the

bottom of the gel.[8]

Protein Transfer
a. Reagents and Buffers:
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Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol (pH 8.3). For larger

proteins like NTPDase3, adding up to 0.1% SDS to the transfer buffer can improve transfer

efficiency.[8]

Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes are commonly

used. PVDF is generally recommended for its higher binding capacity and mechanical

strength.

b. Protocol (Wet Transfer):

Equilibrate the gel, membrane, and filter papers in 1X transfer buffer for 10-15 minutes.

Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane,

filter paper, sponge. Ensure no air bubbles are trapped between the layers.

Place the sandwich into the transfer cassette and perform the transfer at 100V for 1-2 hours

or overnight at a lower voltage (e.g., 20-30V) at 4°C.

Immunodetection
a. Reagents and Buffers:

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1%

Tween 20.

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Milk is a

cost-effective option, but BSA is preferred for detecting phosphorylated proteins.[9]

Primary Antibody: Anti-NTPDase3 antibody. The optimal dilution should be determined

empirically, but a starting dilution of 1:500 to 1:1000 is common.

Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-

rabbit or anti-mouse, depending on the primary antibody host).

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents for HRP

detection.

b. Protocol:
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Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with

gentle agitation.[9][10]

Primary Antibody Incubation: Dilute the primary anti-NTPDase3 antibody in the blocking

buffer. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2

hours at room temperature with gentle agitation.[11]

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove

unbound primary antibody.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the

blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at

room temperature with gentle agitation.[12]

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with the ECL substrate according to the manufacturer's

instructions.

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by

exposing the membrane to X-ray film.

Data Presentation
The following tables summarize the key quantitative parameters for the Western blot protocol

for NTPDase3.

Table 1: Sample Preparation and Electrophoresis
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Parameter Recommended Value Notes

Lysis Buffer RIPA Buffer
Efficient for membrane protein

extraction.

Protein Load 20-40 µ g/lane

Adjust based on NTPDase3

expression levels in your

sample.[6]

Gel Percentage 10% or 12% Acrylamide
Optimal for resolving proteins

in the 59-75 kDa range.[5][7]

Running Conditions 100-150 V for 1-2 hours
Monitor the migration of the

pre-stained ladder.[8]

Table 2: Protein Transfer and Immunodetection

Parameter Recommended Value Notes

Transfer Method Wet Transfer
100 V for 1-2 hours or 20-30 V

overnight at 4°C.

Blocking Buffer
5% non-fat milk or BSA in

TBST

Incubate for 1 hour at room

temperature.[9]

Primary Antibody Dilution 1:500 - 1:1000
Titrate to determine the optimal

concentration.

Primary Antibody Incubation
Overnight at 4°C or 1-2 hours

at RT

Overnight incubation can

increase signal intensity.[11]

Secondary Antibody Dilution 1:2000 - 1:10,000 HRP-conjugated.

Secondary Antibody Incubation 1 hour at room temperature

Washing Steps 3 x 5-10 minutes in TBST
Crucial for reducing

background noise.

Table 3: NTPDase3 Protein Characteristics
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Characteristic Value Source

Gene Name ENTPD3 [2]

Aliases CD39L3, HB6 [2]

Molecular Weight
~59-75 kDa (monomer), ~150

kDa (dimer)
[5]

Subcellular Localization Cell Membrane [2]

Tissue Expression
Brain, Pancreas, Spleen,

Prostate
[2]

Positive Control Tissues Pancreas, Brain [2]

Negative Control
Tissues/cells with no known

NTPDase3 expression
[3]
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Caption: A flowchart illustrating the key steps in the Western blot protocol for detecting

NTPDase3.

NTPDase3 in the Purinergic Signaling Pathway
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Caption: A diagram showing the role of NTPDase3 in the purinergic signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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